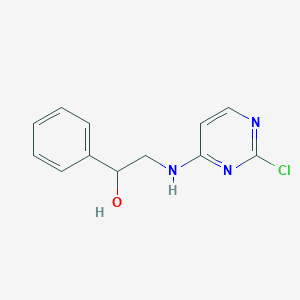
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol
描述
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
作用机制
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to have a wide range of pharmacological applications .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a multitude of effects .
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of pathways, leading to various downstream effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly impact its bioavailability .
Result of Action
Pyrimidine derivatives are known to have a wide range of effects at the molecular and cellular level .
生化分析
Biochemical Properties
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby influencing various signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. These changes can lead to variations in cell growth, survival, and overall cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of this compound, leading to the formation of metabolites. These metabolites may have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization and accumulation within specific tissues can influence its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
准备方法
The synthesis of 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol typically involves the selective displacement of chloride at the C4 position of the pyrimidine ringThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the C4 position of the pyrimidine ring.
Oxidation and Reduction Reactions: The phenylethanol moiety can be oxidized to form corresponding ketones or reduced to form alcohols.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles, leading to the formation of new derivatives with potential biological activities.
科学研究应用
相似化合物的比较
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol can be compared with other pyrimidine derivatives, such as:
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but have additional fused rings, which can enhance their biological activity.
Quinazoline Derivatives: These compounds also contain a pyrimidine ring but are fused with a benzene ring, leading to different pharmacological properties.
Furo[2,3-d]pyrimidine Compounds: These derivatives have a furan ring fused to the pyrimidine core, which can influence their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylethanol moiety, which can impart distinct biological and chemical properties compared to other similar compounds .
属性
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-7-6-11(16-12)15-8-10(17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLEKGKZIGVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


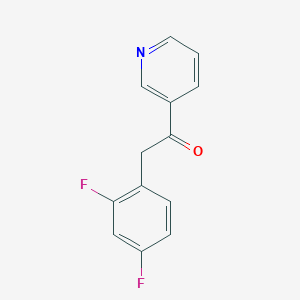
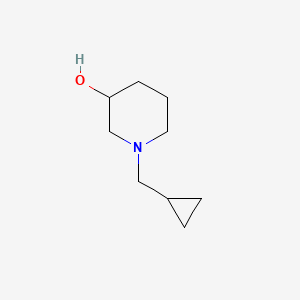
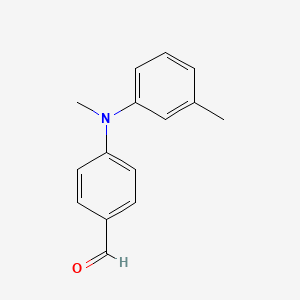
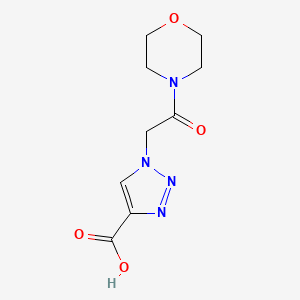
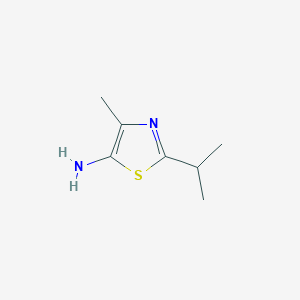
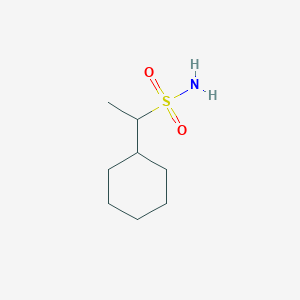
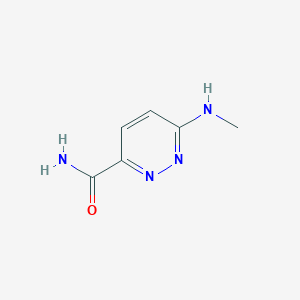
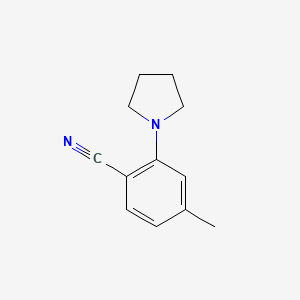

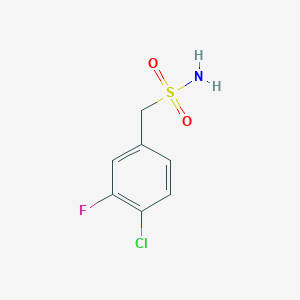
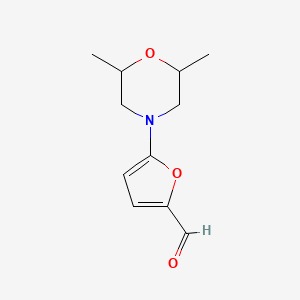

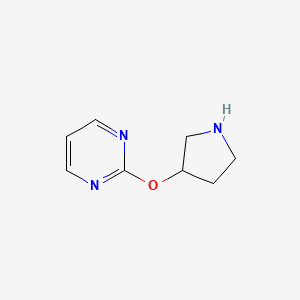
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)
